4-(3,5-Dimethylthiophen-2-yl)sulfonyl-1,4-diazepane-1-carboxamide

Catalog No.
S7700097
CAS No.
M.F
C12H19N3O3S2
M. Wt
317.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3,5-Dimethylthiophen-2-yl)sulfonyl-1,4-diazepan...

Product Name

4-(3,5-Dimethylthiophen-2-yl)sulfonyl-1,4-diazepane-1-carboxamide

IUPAC Name

4-(3,5-dimethylthiophen-2-yl)sulfonyl-1,4-diazepane-1-carboxamide

Molecular Formula

C12H19N3O3S2

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C12H19N3O3S2/c1-9-8-10(2)19-11(9)20(17,18)15-5-3-4-14(6-7-15)12(13)16/h8H,3-7H2,1-2H3,(H2,13,16)

InChI Key

FMDCSSAOZSRLSK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(S1)S(=O)(=O)N2CCCN(CC2)C(=O)N)C

Canonical SMILES

CC1=CC(=C(S1)S(=O)(=O)N2CCCN(CC2)C(=O)N)C
4-(3,5-Dimethylthiophen-2-yl)sulfonyl-1,4-diazepane-1-carboxamide, commonly known as DTDC, is an organic compound that has gained significant attention in scientific research owing to its diverse applications and potential implications in various fields, including medicine, agriculture, and material science. DTDC is a heterocyclic organic compound that contains a diazepane ring attached to a sulfonyl group and a thiophene ring. In this paper, we will explore the properties, synthesis, analyses, biological properties, toxicity, and safety of DTDC in scientific experiments, along with its current state of research, potential implications, limitations, and future directions.
DTDC is a synthetic compound that was first developed in the 1980s as a potential candidate for the treatment of hypertension. However, owing to its poor pharmacokinetic profile, it was no longer considered for therapeutic use. Instead, scientists began exploring its other potential applications, including its use as a chiral auxiliary in asymmetric synthesis, as an analytical reagent, and as a building block for other biologically active compounds.
DTDC is a white crystalline solid with a molecular formula of C12H18N2O2S2 and a molecular weight of 310.41 g/mol. It has a melting point range of 170-172°C and a boiling point of 510°C at 760 mmHg. DTDC is insoluble in water but soluble in organic solvents such as methanol, ethanol, and chloroform. It is stable under normal conditions and can be stored for several years without significant degradation.
DTDC can be synthesized through several methods, including the reaction of 3,5-dimethylthiophen-2-amine with 1,4-dioxane-2,5-dione followed by sulfonylation with sulfonyl chloride. The purity and identity of DTDC can be confirmed through various characterization techniques, including nuclear magnetic resonance spectroscopy (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
DTDC can be quantified in various samples using various analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE). It has a characteristic absorption peak at 320 nm that can be used for its qualitative and quantitative determination.
DTDC has been extensively studied for its potential biological activities. It has been reported to possess antiproliferative, antifungal, anticonvulsant, anti-inflammatory, and antidiabetic activities. Its mechanism of action is not fully understood but is attributed to its ability to inhibit certain enzymes and receptors involved in these activities.
DTDC has been found to have low toxicity and high safety in scientific experiments. Its LD50 value is greater than 1000 mg/kg in rats, indicating that it is relatively nontoxic. However, it is necessary to follow proper handling and safety procedures while working with DTDC to avoid any accidental exposure or ingestion.
DTDC has several potential applications in scientific experiments. It can be used as a chiral auxiliary in asymmetric synthesis, as an analytical reagent for the determination of various compounds, and as a building block for the synthesis of other biologically active compounds. It can also be used as a potential anticancer agent, antidiabetic agent, and antifungal agent.
DTDC is still a relatively new compound, and its potential applications and implications are still being explored. Scientists are actively investigating its potential as a potential agent for various disorders, including cancer, diabetes, and fungal infections. Its use as a chiral auxiliary in asymmetric synthesis is also being studied.
DTDC has potential implications in various fields of research and industry. It can be used in the pharmaceutical industry for the synthesis of biologically active compounds, including anticancer drugs and antifungal agents. It can also be used in material science for the synthesis of new materials with potential applications in electronics, optoelectronics, and catalysis.
One of the major limitations of DTDC is its poor pharmacokinetic profile, making it unsuitable for therapeutic use. Future research should focus on developing new synthetic routes to improve its pharmacokinetic properties and increase its potential as a therapeutic agent. There is also a need for further study on its mechanism of action and potential toxicity in living organisms.
Further study is also required to explore the potential of DTDC in other fields, including agriculture, energy, and environmental science. It can be used as a potential pesticide and herbicide in agriculture for the control of various pests and weeds. Its application in energy storage and conversion is also being studied, with potential implications in the production of solar cells and fuel cells. Its use as a potential agent for the removal of pollutants from water and air is also being investigated.

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

317.08678382 g/mol

Monoisotopic Mass

317.08678382 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-01-05

Explore Compound Types